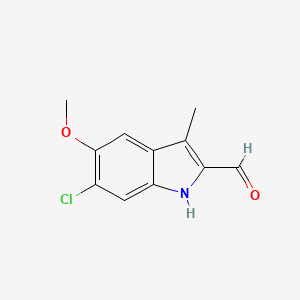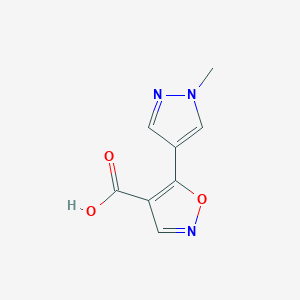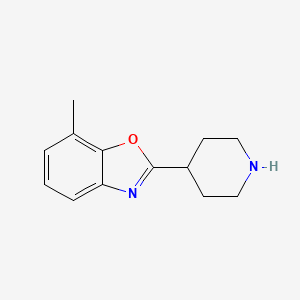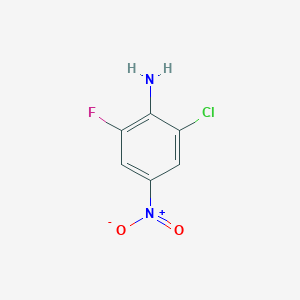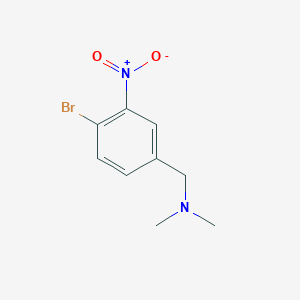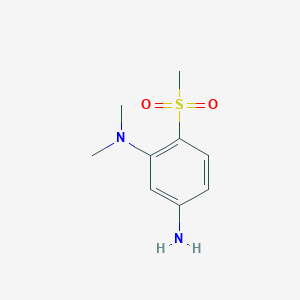![molecular formula C13H16O3 B1430299 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid CAS No. 1369461-10-8](/img/structure/B1430299.png)
3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid
Übersicht
Beschreibung
3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid is an organic compound known for its unique structural properties and potential applications in various fields of chemistry, biology, and industry. This compound is characterized by a phenyl group substituted with a methyl and a propan-2-yloxy group, connected to a prop-2-enoic acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid typically involves several steps. One common method is the alkylation of 3-methyl-4-hydroxybenzaldehyde with isopropyl bromide, followed by a Wittig reaction to form the prop-2-enoic acid derivative. The conditions often require the presence of strong bases like sodium hydride and solvents such as dimethylformamide.
Industrial Production Methods: On an industrial scale, the production of this compound might involve similar steps with optimizations for yield and efficiency. Catalytic processes and continuous flow reactions can be employed to enhance production rates.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Converts the prop-2-enoic acid group to different oxidation states.
Reduction: Reduces the double bond in the prop-2-enoic acid group.
Substitution: The methyl or propan-2-yloxy group can be substituted by other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic reagents like sodium ethoxide in ethanol.
Major Products Formed:
Oxidation: 3-[3-Methyl-4-(propan-2-yloxy)phenyl]propanoic acid.
Reduction: 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enol.
Substitution: Derivatives with new functional groups replacing methyl or propan-2-yloxy groups.
Wissenschaftliche Forschungsanwendungen
3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid has diverse applications in scientific research:
Chemistry: Utilized as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biological probe or inhibitor in biochemical pathways.
Medicine: Explored for therapeutic potentials, particularly in modulating enzyme activities.
Industry: Used in the synthesis of materials with specific properties, such as polymers.
Wirkmechanismus
The effects of 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid are exerted through its interaction with various molecular targets. The specific mechanism often involves binding to enzymes or receptors, thereby modulating their activity. The pathways affected can include signal transduction cascades, metabolic pathways, or gene expression regulation, depending on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Compared to other phenylpropanoic acid derivatives, 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid stands out due to its unique substituents, which confer distinct chemical and biological properties. Similar compounds include:
3-Phenylprop-2-enoic acid
3-[4-(Propan-2-yloxy)phenyl]prop-2-enoic acid
3-[3-Methylphenyl]prop-2-enoic acid
Each of these compounds varies slightly in structure, leading to differences in reactivity, stability, and application potential. The presence of the propan-2-yloxy group, for example, can enhance lipophilicity and membrane permeability, making this compound particularly interesting for certain pharmaceutical applications.
Hope this hits the mark! Anything else you'd like to dive into?
Eigenschaften
IUPAC Name |
(E)-3-(3-methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-9(2)16-12-6-4-11(8-10(12)3)5-7-13(14)15/h4-9H,1-3H3,(H,14,15)/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKRLJBINSMVGJ-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=CC(=O)O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C=C/C(=O)O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




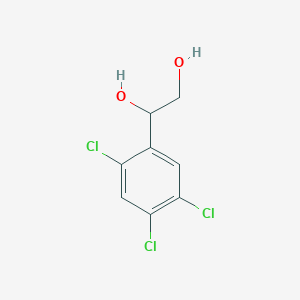
![2,7-Dihydrobenzo[lmn][3,8]phenanthroline](/img/structure/B1430222.png)
![Propanoic acid, 2-[(3,5-dichlorophenyl)hydrazono]-, ethyl ester](/img/structure/B1430223.png)

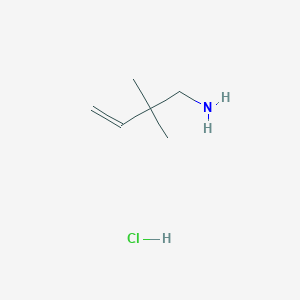
![Bicyclo[3.1.1]hept-3-en-2-one](/img/structure/B1430228.png)
